molecular formula C12H13NO4 B6619407 rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid CAS No. 1903302-86-2

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

Cat. No.: B6619407
CAS No.: 1903302-86-2
M. Wt: 235.24 g/mol
InChI Key: YVDRLUVVYKRYEB-ZJUUUORDSA-N
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Description

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a benzyloxycarbonyl-protected amino acid with a cyclopropane precursor under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and benzyloxycarbonyl-protected amino acids. Examples are:

Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRLUVVYKRYEB-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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